molecular formula C6H11NO B1584548 1-Methylpiperidin-2-one CAS No. 931-20-4

1-Methylpiperidin-2-one

Cat. No.: B1584548
CAS No.: 931-20-4
M. Wt: 113.16 g/mol
InChI Key: GGYVTHJIUNGKFZ-UHFFFAOYSA-N
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Description

1-Methylpiperidin-2-one (CAS: 931-20-4), also known as N-Methyl-2-piperidone, is a six-membered lactam with the molecular formula C₆H₁₁NO and a molecular weight of 113.16 g/mol . It exists as a liquid at room temperature and is widely used in organic synthesis, particularly in the preparation of intermediates for pharmaceuticals and agrochemicals. Its reactivity is attributed to the electrophilic carbonyl group and the nucleophilic nitrogen in the piperidine ring, enabling participation in Vilsmeier-Haack reactions and other transformations .

Chemical Reactions Analysis

1-Methylpiperidin-2-one undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrogenation catalysts (e.g., palladium, rhodium), oxidizing agents, and various nucleophiles for substitution reactions. Major products formed from these reactions include substituted piperidones and other piperidine derivatives .

Mechanism of Action

The mechanism of action of 1-Methylpiperidin-2-one and its derivatives involves interactions with various molecular targets and pathways. For instance, piperidine derivatives are known to exhibit biological activities by interacting with enzymes, receptors, and other biomolecules. The exact mechanism can vary depending on the specific derivative and its target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Variations

The following table summarizes key structural and functional differences between 1-Methylpiperidin-2-one and its analogs:

Compound Name Molecular Formula Substituents Physical State Key Applications References
This compound C₆H₁₁NO None (parent structure) Liquid Organic synthesis intermediates
3,3-Bis[(4-chlorophenyl)sulfanyl]-1-methylpiperidin-2-one C₁₈H₁₆Cl₂NO₂S₂ Two 4-chlorophenylthio groups at C3 Solid (crystalline) Study of supramolecular interactions
4-(Aminomethyl)-1-methylpiperidin-2-one dihydrochloride C₇H₁₆Cl₂N₂O Aminomethyl group at C4; dihydrochloride Solid Pharmaceutical building block
4-(Hydroxymethyl)-1-methylpiperidin-2-one C₇H₁₃NO₂ Hydroxymethyl group at C4 Solid Material science, drug discovery
5-Hydroxy-1-methylpiperidin-2-one C₆H₁₁NO₂ Hydroxyl group at C5 Solid Antihistamine agent (natural product)

Key Research Findings

Crystallographic Studies :

  • The piperidone ring conformation varies significantly with substituents. For example, 3,3-Bis[(4-chlorophenyl)sulfanyl]-1-methylpiperidin-2-one adopts a distorted half-chair conformation, influencing its reactivity and intermolecular interactions .

Biological Activity :

  • Hydroxylated derivatives like 5-Hydroxy-1-methylpiperidin-2-one show promise as natural antihistamines, unlike the parent compound .

Synthetic Utility: Aminomethyl and hydroxymethyl derivatives expand the scope of this compound in drug discovery, enabling targeted therapies and improved pharmacokinetics .

Biological Activity

1-Methylpiperidin-2-one, also known as 1-methyl-2-piperidone (CAS Number: 13603), is a piperidine derivative that has garnered attention for its diverse biological activities and potential therapeutic applications. This compound's structure, characterized by a piperidine ring with a methyl group at the nitrogen position, allows it to interact with various biological targets, influencing pharmacological outcomes.

  • Molecular Formula : C6_6H11_11NO
  • Molecular Weight : Approximately 113.16 g/mol
  • Structure :
    Structure C6H11NO\text{Structure }\text{C}_6\text{H}_{11}\text{NO}

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within the body. The compound may modulate neurotransmitter systems, particularly those involving dopamine and serotonin, which are critical for mood regulation and cognitive functions. Additionally, studies indicate that it can act as an enzyme inhibitor, affecting metabolic pathways crucial for various physiological processes.

Biological Activities

This compound has been studied for several key biological activities:

  • Antioxidant Activity : Research indicates that this compound exhibits significant antioxidant properties, which may protect cells from oxidative stress and related damage .
  • Anticancer Potential : Preliminary studies have shown that this compound can inhibit the proliferation of certain cancer cell lines, including lung cancer (A549), suggesting its potential as an anticancer agent .
  • Psychoactive Effects : As a piperidine derivative, it has been explored for its psychoactive properties, particularly in the context of novel psychoactive substances (NPS). Its structural similarity to other psychoactive compounds raises concerns regarding abuse potential and safety profiles .

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

StudyFindings
Yadav et al. (2021)Demonstrated antioxidant activity against free radicals and inhibition of A549 lung cancer cell proliferation .
De Gruyter et al. (2018)Discussed the compound's role in the context of novel psychoactive substances, emphasizing its binding affinity to cannabinoid receptors .
Smolecule AnalysisIdentified potential applications in drug design due to its unique structural features influencing biological activity.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameMolecular FormulaKey Features
3-Amino-1-methylpiperidin-2-oneC6_6H12_12N2_2OExhibits different biological activities due to amino group positioning.
(R)-5-Amino-1-methylpiperidin-2-oneC6_6H12_12N2_2ONotable enzyme inhibitor with distinct stereochemistry impacting activity.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-Methylpiperidin-2-one, and how can purity be assessed?

  • Methodological Answer :

  • Synthesis : Common methods include N-methylation of 2-piperidone using methylating agents (e.g., methyl iodide) under basic conditions (e.g., K2CO3). Alternative routes involve cyclization of precursors like δ-valerolactam derivatives. Reaction conditions (e.g., solvent, temperature) must be optimized to minimize byproducts like quaternary ammonium salts .
  • Purity Assessment : Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection. Confirm purity (>95%) via retention time comparisons against standards. Validate with nuclear magnetic resonance (NMR) spectroscopy (e.g., absence of methylene or unreacted precursor peaks in <sup>1</sup>H NMR) .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer :

  • <sup>1</sup>H NMR : Key signals include the N-methyl group (δ ~2.8–3.1 ppm, singlet) and carbonyl-adjacent protons (δ ~2.3–2.6 ppm, multiplet). Compare with reference spectra in databases like PubChem .
  • Infrared (IR) : Confirm the lactam carbonyl stretch at ~1650–1680 cm<sup>-1</sup>. Absence of broad O–H or N–H stretches confirms successful methylation .

Q. What are the primary applications of this compound in academic research?

  • Methodological Answer :

  • Solvent : Used in peptide synthesis and polymer chemistry due to its high polarity and low volatility.
  • Intermediate : Key precursor for synthesizing piperidine-based pharmaceuticals (e.g., antipsychotics) via functionalization at the lactam carbonyl or N-methyl group .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the carbonyl carbon (LUMO) is susceptible to nucleophilic attack.
  • Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize transition states). Use software like Gaussian or ORCA .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare datasets from literature (e.g., IC50 values in cytotoxicity assays) using tools like RevMan. Address variability via sensitivity analysis (e.g., cell line specificity, assay protocols) .
  • Experimental Replication : Reproduce key studies under controlled conditions (e.g., standardized purity thresholds, solvent systems). Validate with orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) .

Q. How does ring puckering affect the stereoelectronic properties of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Determine puckering parameters (amplitude qq, phase angle ϕ\phi) using Cremer-Pople coordinates. Compare with DFT-optimized geometries .
  • Conformational Analysis : Use NMR coupling constants (JH-HJ_{\text{H-H}}) to assess chair vs. boat conformations. Correlate with reactivity (e.g., steric hindrance in alkylation reactions) .

Q. What experimental designs minimize side reactions during functionalization of this compound?

  • Methodological Answer :

  • Protecting Groups : Temporarily block the lactam carbonyl with tert-butyldimethylsilyl (TBDMS) groups to direct reactivity to the N-methyl position.
  • Catalysis : Employ transition-metal catalysts (e.g., Pd/C) for selective cross-coupling reactions. Monitor reaction progress via TLC or inline IR .

Properties

IUPAC Name

1-methylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-7-5-3-2-4-6(7)8/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYVTHJIUNGKFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061308
Record name 2-Piperidinone, 1-methyl-
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Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

931-20-4
Record name 1-Methyl-2-piperidone
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Record name N-Methyl-2-piperidone
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Record name 1-Methyl-2-piperidone
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Record name 2-Piperidinone, 1-methyl-
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Record name 1-methylpiperidine-2-one
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Record name N-METHYL-2-PIPERIDONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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